molecular formula C19H17N3O2S B2523354 6-(benzyloxy)-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide CAS No. 2034364-50-4

6-(benzyloxy)-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide

Cat. No.: B2523354
CAS No.: 2034364-50-4
M. Wt: 351.42
InChI Key: PEAZQGDYPZLKEJ-UHFFFAOYSA-N
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Description

6-(benzyloxy)-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

The synthesis of 6-(benzyloxy)-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide typically involves a multi-step processThe reaction conditions often involve the use of reagents such as hydrazine, phenyl hydrazine, and urea . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

6-(benzyloxy)-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

6-(benzyloxy)-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar compounds to 6-(benzyloxy)-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide include other pyrimidine derivatives that also act as kinase inhibitors. Some examples are:

Compared to these compounds, this compound may offer unique advantages in terms of selectivity and potency, although further research is needed to fully understand its potential.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-6-phenylmethoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-25-16-9-5-8-15(10-16)22-19(23)17-11-18(21-13-20-17)24-12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAZQGDYPZLKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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